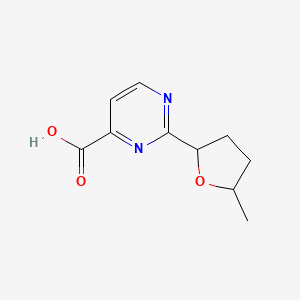
2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a methyloxolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrimidine derivatives with oxolan intermediates under controlled conditions. The reaction often requires catalysts such as palladium or nickel to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates followed by cyclization and purification steps to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives, as well as substituted pyrimidine compounds with various functional groups .
Scientific Research Applications
2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness: 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid stands out due to its unique combination of a pyrimidine ring and a methyloxolan moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core substituted with a methyloxolane ring and a carboxylic acid functional group, which enhances its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C9H11N2O3 with a molecular weight of approximately 195.20 g/mol. The structure includes:
- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.
- Methyloxolane Substitution : A five-membered cyclic ether that may influence the compound's solubility and interaction with biological targets.
- Carboxylic Acid Group : Located at the fourth position, contributing to its acidity and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exhibit:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication by targeting enzymes critical to the viral life cycle.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
| Activity | Description |
|---|---|
| Antiviral | Inhibits specific enzymes involved in viral replication. |
| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing symptoms of inflammation. |
| Anticancer Potential | Investigated for its ability to inhibit cancer cell proliferation. |
Case Studies and Research Findings
- Antiviral Research : In a study focusing on the antiviral properties of pyrimidine derivatives, this compound was evaluated for its ability to inhibit viral replication. The results indicated significant inhibition of viral activity in vitro, suggesting potential therapeutic applications against viral infections.
- Anti-inflammatory Studies : Another research effort assessed the anti-inflammatory effects of this compound in animal models. It demonstrated a notable reduction in inflammatory markers, supporting its role as a candidate for developing anti-inflammatory drugs.
- Structure-Activity Relationship (SAR) : SAR studies have highlighted the importance of the methyloxolane ring in enhancing the compound's binding affinity to biological targets. Variations in substituents on the pyrimidine core were explored to optimize potency and selectivity against specific enzymes .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(5-methyloxolan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6-2-3-8(15-6)9-11-5-4-7(12-9)10(13)14/h4-6,8H,2-3H2,1H3,(H,13,14) |
InChI Key |
DNPMPUUKOSJXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















